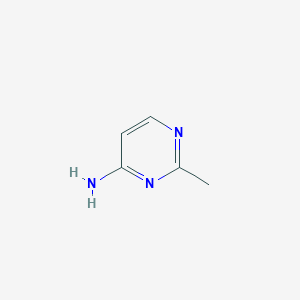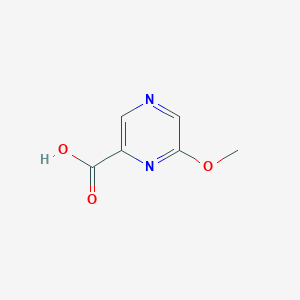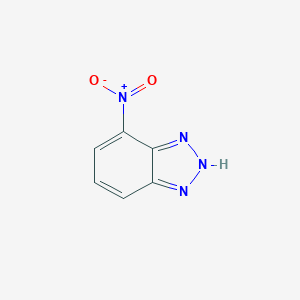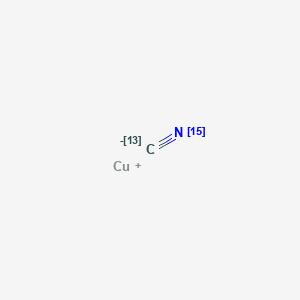![molecular formula C12H11N5O B183433 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 258356-16-0](/img/structure/B183433.png)
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a small molecule that is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is not specified in the available resources.科学的研究の応用
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been identified for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase implicated in various forms of cancer, and its inhibition can be a valuable therapeutic strategy. The triazolopyrimidine core of the compound provides a scaffold for developing new c-Met inhibitors that could lead to novel anticancer drugs.
Neuropharmacology: GABA A Modulation
The triazolopyrimidine derivatives, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , have shown activity as allosteric modulators of GABA A receptors . These receptors are crucial for inhibitory neurotransmission in the brain, and their modulation can have therapeutic applications in treating anxiety, insomnia, and epilepsy.
Polymer Chemistry: Solar Cell Components
Compounds with the triazolopyrimidine structure have been incorporated into polymers used in solar cells . The electronic properties of these heterocycles make them suitable for use in photovoltaic materials, potentially improving the efficiency of solar energy conversion.
Fluorescent Probes
Due to their unique structural features, triazolopyrimidines can serve as fluorescent probes . These compounds can be used in biological imaging and diagnostics to track biological processes in real-time, providing insights into cellular functions and disease mechanisms.
Antitumor Activities
Recent studies have synthesized novel derivatives of triazolopyrimidine, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , and evaluated their antitumor activities against various human cancer cell lines . These compounds offer a promising avenue for the development of new antitumor agents.
Bio-isostere for Purines
In medicinal chemistry, the triazolopyrimidine nucleus is considered a bio-isostere for purines . This means it can mimic the biological properties of purines, which are fundamental components of DNA and RNA, and thus, it has potential applications in drug design and discovery.
Metal Coordination Chemistry
Triazolopyrimidines, due to their versatile linking properties, can coordinate with several metals. The interactions of these coordination compounds in biological systems have been extensively studied, highlighting their potential in medicinal chemistry .
Agricultural Chemistry
The triazolopyrimidine scaffold is present in structures used in agriculture, exhibiting a range of biological activities such as antibacterial, antifungal, antiviral, and antiparasitic properties . This makes them valuable in the development of agricultural chemicals to protect crops and ensure food security.
作用機序
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structure similar to our compound, allow it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Compounds with similar structures have shown good antitumor activities against various human cancer cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of many compounds .
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNABSZIXFJSPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579096 |
Source


|
| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
CAS RN |
258356-16-0 |
Source


|
| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)


![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)


![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)




![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)